molecular formula C26H23Cl2F3N6S B2974577 1-({5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine CAS No. 338979-29-6

1-({5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine

Cat. No. B2974577
CAS RN: 338979-29-6
M. Wt: 579.47
InChI Key: CUIVHHURBPGSOH-UHFFFAOYSA-N
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Description

1-({5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine is a useful research compound. Its molecular formula is C26H23Cl2F3N6S and its molecular weight is 579.47. The purity is usually 95%.
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Scientific Research Applications

Biochemical Interactions and Metabolism

Research on piperazine derivatives and related compounds focuses on understanding their metabolism and interaction with biological systems. For instance, studies have explored the metabolism of phenothiazine drugs, revealing the formation of metabolites through the degradation of the piperazine ring, an aspect that could be relevant for compounds with piperazine structures (Breyer, Gaertner, & Prox, 1974). Similarly, the metabolism of other compounds, like L-735,524, a potent HIV-1 protease inhibitor, has been examined to understand the metabolic pathways involved in their biotransformation, highlighting the complexity of drug metabolism in humans (Balani et al., 1995).

Therapeutic Potential and Pharmacological Effects

Compounds with complex chemical structures, including piperazine derivatives, are often explored for their potential therapeutic effects. The pharmacological characterization of novel compounds aims to assess their efficacy in treating various conditions. For example, the study of 5-Hydroxytryptamine1A (5-HT1A) receptor occupancy by novel antagonists sheds light on potential applications in anxiety and mood disorders, demonstrating how structural components influence receptor interactions and therapeutic outcomes (Rabiner et al., 2002).

Drug Metabolism and Pharmacokinetics

Understanding the metabolism and disposition of drugs is critical for their development and therapeutic application. Research into the metabolic profiles of drugs, such as BMS-690514, an inhibitor of human epidermal growth factor receptors, helps elucidate their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (Christopher et al., 2010). Such studies are crucial for predicting drug behavior in the human body and optimizing therapeutic efficacy.

properties

IUPAC Name

1-[[5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23Cl2F3N6S/c27-20-8-6-18(7-9-20)17-38-25-34-33-23(37(25)21-4-2-1-3-5-21)16-35-10-12-36(13-11-35)24-22(28)14-19(15-32-24)26(29,30)31/h1-9,14-15H,10-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIVHHURBPGSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl)C5=C(C=C(C=N5)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23Cl2F3N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.